molecular formula C12H8N4O2S B2785153 N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034441-75-1

N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2785153
CAS No.: 2034441-75-1
M. Wt: 272.28
InChI Key: RRDSAMHYCCJIGC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide: is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave irradiation and one-pot multicomponent reactions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations .

Biology: In biological research, this compound is investigated for its antibacterial and antitubercular properties. It has shown promising activity against Gram-positive and Gram-negative bacterial strains .

Medicine: The compound is explored for its potential as a therapeutic agent in treating bacterial infections and tuberculosis. Its mechanism of action involves inhibiting key bacterial enzymes .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings .

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its dual structural features of benzothiazole and pyrimidine, which contribute to its broad-spectrum antibacterial activity. Its ability to inhibit key bacterial enzymes makes it a promising candidate for further drug development .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-10-5-8(13-6-14-10)11(18)16-12-15-7-3-1-2-4-9(7)19-12/h1-6H,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDSAMHYCCJIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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